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Compound of Interest

Compound Name: BRL-42715

Cat. No.: B15564214

A comprehensive analysis of published research highlights the exceptional in vitro synergistic
activity of BRL-42715, a novel penem B-lactamase inhibitor, when compared with established
inhibitors such as clavulanic acid, sulbactam, and tazobactam. This guide synthesizes key
experimental findings, providing researchers, scientists, and drug development professionals
with a detailed comparison of BRL-42715's performance in potentiating the efficacy of 3-lactam
antibiotics against a broad spectrum of resistant bacteria.

BRL-42715 has consistently demonstrated superior synergistic activity when combined with
various B-lactam antibiotics, including ampicillin, piperacillin, and amoxicillin.[1][2] Its inhibitory
prowess extends across a wide range of B-lactamase enzymes, encompassing plasmid-
mediated TEM, SHV, and OXA types, as well as chromosomally mediated enzymes from a
variety of bacterial species.[3][4]

Comparative Synergy: BRL-42715 versus Other f3-
Lactamase Inhibitors

Studies have shown that BRL-42715 is more effective than clavulanic acid, sulbactam, and
tazobactam in enhancing the activity of B-lactam agents against numerous (3-lactamase-
producing Gram-negative bacteria.[5] The synergistic activity of BRL-42715 is particularly
noteworthy against challenging pathogens that produce cephalosporinases, where its inhibitory
activity can be thousands of times greater than that of clavulanic acid.[1][6]

Quantitative Analysis of Synergistic Efficacy
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The following tables summarize the comparative in vitro synergistic activity of BRL-42715 and

clavulanic acid in combination with amoxicillin and piperacillin against various B-lactamase-

producing bacteria.

Table 1: Comparative MICso of Amoxicillin in Combination with BRL-42715 and Clavulanic Acid

against Enterobacteriaceae

L Amoxicillin + 1 Amoxicillin + 5
. Amoxicillin Alone ]
Bacterial Group (ugimL) pg/mL BRL-42715 pg/mL Clavulanic
m
e (ng/mL) Acid (pg/mL)

412 B-lactamase-
producing >128 2 8
Enterobacteriaceae
48 cefotaxime-
susceptible

_ >128 2 Not Reported
Citrobacter and
Enterobacter strains
25 cefotaxime-
resistant Citrobacter

>128 8 Not Reported

and Enterobacter

strains

Data sourced from a study evaluating the in vitro activity of BRL-42715.[3]

Table 2: Synergistic Activity of Piperacillin in Combination with BRL-42715 and Clavulanic Acid

against Piperacillin-Resistant Clinical Isolates

Inhibitor

Number of Isolates Showing Enhanced
Piperacillin Activity

BRL-42715

6 out of 6

Clavulanic Acid

Less than 6 out of 6 (specific number not

detailed in abstract)
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Based on a comparative study of the synergic effects of BRL-42715 and clavulanic acid.[1]

Potency Against 3-Lactamase Enzymes

BRL-42715 exhibits remarkable potency in inhibiting a broad spectrum of B-lactamase
enzymes. The concentration of BRL-42715 required to inhibit the activity of most (3-lactamase
enzymes by 50% (ICso) is significantly lower than that of other inhibitors, often in the range of
10- to 100-fold less.[3] This potent inhibition is a key factor in its ability to restore the
antibacterial activity of B-lactamase-susceptible antibiotics.

Experimental Protocols

The data presented in this guide is based on standard in vitro microbiology techniques,
primarily Minimum Inhibitory Concentration (MIC) determination and enzyme inhibition assays.

Minimum Inhibitory Concentration (MIC) Determination

The synergistic activity of BRL-42715 in combination with B-lactam antibiotics was assessed by
determining the MIC of the antibiotic alone and in the presence of a fixed concentration of the
inhibitor. This was typically performed using the agar dilution or broth microdilution method
according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Bacterial
strains were grown to a standardized inoculum and plated on or inoculated into media
containing serial dilutions of the antimicrobial agents. The MIC was recorded as the lowest
concentration of the antibiotic that completely inhibited visible growth after a specified
incubation period.

B-Lactamase Inhibition Assays (ICso Determination)

The inhibitory activity of BRL-42715 against isolated B-lactamase enzymes was quantified by
determining the 50% inhibitory concentration (ICso). This involves measuring the rate of
hydrolysis of a chromogenic cephalosporin substrate by a specific 3-lactamase in the presence
of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the rate
of substrate hydrolysis by 50% is determined to be the ICso value.

Visualizing the Experimental Workflow
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The following diagram illustrates a typical workflow for evaluating the in vitro synergy of a (3-
lactamase inhibitor.

Experimental Setup

Prepare fixed concentrations of
B-lactamase inhibitors
(BRL-42715, Clavulanic Acid, etc.)

Select B-lactamase producing Prepare serial dilutions of
bacterial strains B-lactam antibiotic

MIC Determination

Y Y v Y

Determine MIC of < Determine MIC of antibiotic
antibiotic alone in combination with each inhibitor

Data Analysis

Compare MIC values
(alone vs. combination)

l

Assess synergistic effect
(e.g., 24-fold decrease in MIC)

Click to download full resolution via product page

Caption: Workflow for In Vitro Synergy Testing of 3-Lactamase Inhibitors.

Mechanism of Action

BRL-42715 is a penem, a class of 3-lactam compounds that are potent inhibitors of a wide
range of serine B-lactamases.[7] A detailed kinetic study has shown that BRL-42715 acts as a
very efficient inactivator of active-site serine B-lactamases.[7] This mechanism of action,
coupled with its broad-spectrum activity, underpins its superior synergistic effects.

In conclusion, the available in vitro data strongly supports the conclusion that BRL-42715 is a
highly potent B-lactamase inhibitor with synergistic capabilities that surpass those of other
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established inhibitors like clavulanic acid, sulbactam, and tazobactam against many
problematic bacterial strains. Its ability to restore the activity of 3-lactam antibiotics against
resistant bacteria makes it a subject of significant interest in the ongoing effort to combat
antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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